molecular formula C15H7F5N2O2 B2874952 N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645421-01-7

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No.: B2874952
CAS No.: 1645421-01-7
M. Wt: 342.225
InChI Key: OXSJCJDGEJJEQM-UHFFFAOYSA-N
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Description

CAS Number: 1645421-01-7 Molecular Formula: C 15 H 7 F 5 N 2 O 2 Molecular Weight: 342.22 g/mol N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a fluorinated benzamide compound of high interest in medicinal chemistry and neuroscience research. Its structural features, including multiple fluorine atoms and a hydroxybenzamide core, are characteristic of ligands targeting G Protein-Coupled Receptors (GPCRs), particularly the metabotropic glutamate (mGlu) receptor family . These receptors are critically involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system, making them attractive therapeutic targets for a range of psychiatric and neurologic disorders, such as anxiety, depression, schizophrenia, and Parkinson's disease Levodopa-induced dyskinesias . Compounds with this specific pharmacophore are often investigated as allosteric modulators , which bind to sites topographically distinct from the endogenous ligand (orthosteric site). Allosteric modulators can offer greater subtype selectivity and the potential to fine-tune receptor signaling, representing a promising strategy for drug discovery . The precise molecular weight and formula ensure accurate dosing and experimental reproducibility in your research. Intended Use & Handling: This product is strictly labeled For Research Use Only . It is intended for laboratory research purposes by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and in accordance with their institution's chemical safety guidelines.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5N2O2/c16-6-1-2-7(9(17)3-6)11(5-21)22-15(24)8-4-10(18)13(20)14(23)12(8)19/h1-4,11,23H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSJCJDGEJJEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4-difluorobenzyl cyanide with 2,4,5-trifluoro-3-hydroxybenzoic acid under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with agrochemical and pharmaceutical benzamides. Below is a comparative analysis based on substituents, functional groups, and applications (Table 1).

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Key Substituents Functional Groups Primary Use Reference
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide 2,4,5-Trifluoro, 3-hydroxy, cyano-(2,4-difluorophenyl)methyl Hydroxyl, cyano, fluoro Likely fungicidal/antifungal (inferred from analogs) N/A
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-Isopropoxy phenyl, 2-trifluoromethyl Trifluoromethyl, ether Fungicide (succinate dehydrogenase inhibitor)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) 3-Chlorophenyl, tetrahydro-2-oxofuranyl Cyclopropane, lactone Fungicide (systemic activity)
Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) 4-Chloro-2-(hydroxybenzyl)phenyl, pyridine Hydroxyl, pyridine Plant growth regulator (brassinosteroid biosynthesis inhibitor)

Key Findings:

Fluorine Substitution : The target compound’s 2,4,5-trifluoro pattern enhances lipophilicity and metabolic stability compared to flutolanil’s single trifluoromethyl group . This may improve membrane permeability in antifungal applications.

Cyano Group: The cyano-(2,4-difluorophenyl)methyl substituent introduces steric hindrance and electron-withdrawing effects, contrasting with flutolanil’s isopropoxy group. This could alter binding kinetics or resistance profiles in pathogens.

However, the hydroxyl group may confer unique solubility or toxicity profiles.

Biological Activity

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple fluorine atoms and a cyano group. Its molecular formula is C15H10F3N2OC_{15}H_{10}F_3N_2O, and it has a molecular weight of approximately 320.25 g/mol. The presence of trifluoromethyl and difluorophenyl groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may act by:

  • Inhibiting Enzymatic Activity : The compound may bind to enzymes involved in critical metabolic pathways, thereby altering their activity.
  • Modulating Receptor Function : It may interact with various receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary investigations have shown potential antiviral properties against various viruses. For instance, compounds structurally similar to this compound have demonstrated efficacy against human adenovirus (HAdV) with selectivity indexes exceeding 100 .
  • Anticancer Potential : The compound's ability to inhibit specific cancer cell lines has been noted in various studies. Its structural analogs have shown promise in targeting cancerous cells while minimizing cytotoxic effects on normal cells.
  • Neuroprotective Effects : Some studies suggest that the compound may exhibit neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HAdV replication
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential protection against neurotoxicity

Case Study: Antiviral Efficacy

A study conducted on related compounds demonstrated significant antiviral activity against HAdV. Compounds with similar structural motifs exhibited IC50 values in the low micromolar range while maintaining low cytotoxicity (CC50 values > 150 μM). This suggests that this compound could be further developed for antiviral applications .

Mechanistic Insights

Mechanistic studies indicate that this compound may interfere with viral DNA replication processes. The binding affinity to viral enzymes can disrupt their function and prevent virus propagation within host cells.

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